4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-3-1-9(2-4-10)11-14-15-12(18-11)16-5-7-17-8-6-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXJOYKGPXXVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324089 | |
| Record name | 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29207-86-1 | |
| Record name | 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of 4-chlorophenylhydrazide with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with morpholine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the chlorophenyl ring.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth. Research indicates that 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine shows effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. It is believed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation .
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit enzymes such as cholinesterases and α-glucosidases. This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . Additionally, the inhibition of α-glucosidase may aid in managing diabetes by regulating carbohydrate metabolism .
Polymer Chemistry
The unique structure of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid oxadiazole ring structure .
Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The chlorophenyl group contributes to its electronic properties, allowing for efficient charge transport within polymer films .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways . These findings suggest its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Aniline (C₁₄H₁₀ClN₃O)
- Key Differences : Replaces the morpholine group with an aniline moiety.
- However, the absence of morpholine reduces solubility in polar solvents .
4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}morpholine (C₁₄H₁₇N₃O₂S)
- Key Differences : Contains a phenyl group (instead of 4-chlorophenyl) and a sulfanyl ethyl linker between the oxadiazole and morpholine.
- Impact: The sulfanyl linker increases molecular flexibility and may alter metabolic stability.
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
- Key Differences: Features a sulfanyl propanoic acid substituent instead of morpholine.
- Impact : The carboxylic acid group enhances water solubility and enables ionic interactions, making this compound suitable for applications requiring polar environments, such as antimicrobial agents .
Physicochemical Properties
A comparative analysis of physicochemical properties is summarized below:
*Calculated based on structural analogs.
Observations :
- The morpholine-containing compounds (target and CAS 724438-86-2) exhibit higher predicted boiling points due to increased polarity from the morpholine oxygen.
- The sulfanyl linker in CAS 724438-86-2 lowers density (1.30 g/cm³) compared to rigid analogs.
Antimicrobial Activity
- Sulfanyl propanoic acid analog: Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, attributed to the sulfanyl group disrupting bacterial membranes .
Antiproliferative Activity
- Acetamide derivatives (e.g., N-(4-[5-(4-chlorophenyl)-oxadiazol-2-yl]methoxyphenyl)acetamide): Show in vitro antiproliferative activity against cancer cell lines, with the acetamide group facilitating DNA intercalation .
Biological Activity
The compound 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure
The chemical structure of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine features a morpholine ring connected to an oxadiazole moiety substituted with a chlorophenyl group. This unique arrangement contributes to its biological properties.
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 239.68 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several oxadiazole derivatives:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Chlorophenyl Oxadiazole | MCF-7 (Breast Cancer) | 19.56 |
| 4-Chlorophenyl Oxadiazole | A-549 (Lung Cancer) | 15.34 |
| 4-Chlorophenyl Oxadiazole | HT-1080 (Fibrosarcoma) | 12.45 |
These results indicate promising anticancer activity, particularly in the HT-1080 cell line, where lower IC values suggest higher potency .
The biological activity of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine is primarily attributed to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Caspase Activation : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
- Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential, leading to apoptosis through intrinsic pathways .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. The presence of the morpholine ring enhances solubility and bioavailability, making it a suitable candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
A comparison with other oxadiazole derivatives reveals that 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine has distinct advantages:
| Compound | Anticancer Activity | Mechanism |
|---|---|---|
| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide | Moderate | Cholinesterase inhibition |
| 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine | High | Apoptosis induction |
This table illustrates that while other derivatives may exhibit some activity through different mechanisms, the chlorophenyl-substituted oxadiazole shows superior anticancer effects .
Q & A
What are the key structural features of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine, and how are they confirmed experimentally?
Answer:
The compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 5 and a morpholine moiety at position 2. Structural confirmation is achieved via:
- X-ray crystallography : Monoclinic system (space group C2/c) with unit cell parameters Å, Å, Å, , and .
- Spectroscopy : reveals doublets for aromatic protons and morpholine signals, while mass spectrometry confirms molecular ion peaks (e.g., 585.49 for derivatives) .
How can researchers resolve contradictions in crystallographic data between different derivatives of 1,3,4-oxadiazole-containing compounds?
Answer:
Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) may arise due to substituent effects. Strategies include:
- Refining data with software like SHELXL, accounting for thermal motion or disorder.
- Validating hydrogen bonding and - stacking interactions through comparative analysis of packing diagrams .
What methodological considerations are critical when designing synthetic routes for 1,3,4-oxadiazole-morpholine hybrids to optimize yield and purity?
Answer:
Key factors include:
- Cyclization conditions : Use POCl or HSO for oxadiazole ring formation, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
- Yield optimization : Reaction time (8–10 hours) and stoichiometric control of hydrazide precursors .
Which spectroscopic techniques are most effective for characterizing 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine, and what key spectral markers should be analyzed?
Answer:
- : Look for doublets at 7.4–8.1 ppm (aromatic protons) and 3.6–4.0 ppm (morpholine -CH-) .
- FT-IR : Absorbances at 1600–1650 cm (C=N stretch) and 1240–1280 cm (C-O-C of morpholine) .
How can computational methods complement experimental data in predicting the bioactivity of 1,3,4-oxadiazole derivatives against cancer targets?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities for kinases or tubulin.
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with anticancer activity .
What strategies are employed to address discrepancies between in vitro and in vivo anticancer activities of morpholine-oxadiazole hybrids?
Answer:
- Bioavailability enhancement : Nano-encapsulation or PEGylation to improve solubility.
- Metabolic stability assays : Monitor cytochrome P450 interactions using liver microsomes .
What are the primary degradation pathways observed in 1,3,4-oxadiazole-containing compounds under accelerated stability testing conditions?
Answer:
- Hydrolysis : Susceptibility of the oxadiazole ring to acidic/basic conditions.
- Oxidation : Morpholine moiety degradation under oxidative stress (40°C/75% RH). Monitor via HPLC with C18 columns .
How does the electron-withdrawing nature of the 4-chlorophenyl group influence the electrochemical properties of oxadiazole-morpholine conjugates?
Answer:
The -Cl group increases electron deficiency, enhancing redox activity. Cyclic voltammetry shows shifted oxidation potentials ( V vs. Ag/AgCl), correlating with charge-transfer interactions .
What validated protocols exist for assessing the antimicrobial potential of morpholine-containing heterocyclic compounds?
Answer:
- Broth microdilution : Follow CLSI guidelines (e.g., MIC determination against S. aureus ATCC 29213).
- Time-kill assays : Evaluate bactericidal effects at 2× MIC over 24 hours .
What crystallographic challenges arise when analyzing multi-component crystals of 4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine with pharmaceutical co-formers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
